molecular formula C11H8Cl2OS B1489600 [5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol CAS No. 2008825-96-3

[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol

Cat. No. B1489600
M. Wt: 259.2 g/mol
InChI Key: JSCMTDOUAPONSQ-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol, also known as DPTM, is a chemical compound that has been studied for its potential applications in the fields of scientific research and lab experiments. This compound is of particular interest due to its unique properties, which include an ability to interact with several biochemical pathways and physiological systems.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 5-(2,5-Dichlorophenyl)-thiophen-2-yl-methanol is a subject of interest in the synthesis and characterization of novel compounds with potential antimicrobial properties. For example, research on derivatives of thiophene, such as 5-(alkylidene)thiophen-2(5H)-ones, has shown significant antimicrobial activity, highlighting the importance of thiophene derivatives in developing new antimicrobial agents (Benneche et al., 2011). Furthermore, the synthesis and spectral characterization of compounds involving thiophene structures have been explored to understand their antibacterial activity, providing insight into the structural optimization and theoretical vibrational spectra using density functional theory calculations (Shahana & Yardily, 2020).

Catalysis and Chemical Reactions

Thiophene derivatives have also been utilized in catalysis and chemical reactions. For instance, furan-2-yl(phenyl)methanol derivatives, related to thiophene-2-yl-methanol structures, have been used in the synthesis of benzo[b][1,4]thiazine and oxazine derivatives through the aza-Piancatelli rearrangement, indicating the utility of thiophene derivatives in complex organic syntheses (Reddy et al., 2012). Additionally, the conversion of methanol into hydrocarbons over zeolite catalysts, where thiophene derivatives might play a role in understanding the reaction mechanisms, has been investigated to enhance the efficiency of such processes (Svelle et al., 2006).

Antiviral and Photodynamic Therapy

The compound's structural analogs have been synthesized and tested for antiviral activity, illustrating the broader application of similar chemical structures in medicinal chemistry and drug development (Chen et al., 2010). Additionally, the development of photodynamic therapy agents, such as m-THPC (FOSCAN®), involves detailed physical and chemical studies, including solvent effects, which could be relevant to understanding the solubility and aggregation behavior of related compounds (Bonnett et al., 2001).

Environmental and Photocatalytic Applications

Environmental applications, particularly in the photocatalytic degradation of pollutants, are another area of interest. Studies on the photocatalyzed oxidation pathways of chlorophenols by CdS have provided insights into the environmental remediation potential of thiophene derivatives (Tang & Huang, 1995).

properties

IUPAC Name

[5-(2,5-dichlorophenyl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2OS/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCMTDOUAPONSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(S2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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